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Compound of Interest

Compound Name: Umbralisib hydrochloride

Cat. No.: B10800555

For Researchers, Scientists, and Drug Development Professionals

Disclaimer: Umbralisib (Ukoniq) received accelerated approval from the U.S. Food and Drug
Administration (FDA) in February 2021 for the treatment of relapsed or refractory marginal zone
lymphoma (MZL) and follicular lymphoma (FL).[1] However, in June 2022, the FDA withdrew its
approval for umbralisib due to safety concerns, specifically a possible increased risk of death
observed in the UNITY-CLL clinical trial.[1] This document is intended for research and
informational purposes only and does not constitute medical advice.

Executive Summary

Umbralisib hydrochloride (formerly TGR-1202) is an oral, potent, and selective dual inhibitor
of phosphoinositide 3-kinase-delta (PI3Kd) and casein kinase 1-epsilon (CK1g).[2] Its unique
mechanism of action targets key signaling pathways implicated in the pathogenesis of various
B-cell malignancies.[3] While its clinical use has been discontinued due to safety concerns, the
study of umbralisib provides valuable insights into the therapeutic targeting of these pathways.
This guide provides a comprehensive technical overview of umbralisib, including its mechanism
of action, preclinical and clinical data, and detailed experimental protocols.

Mechanism of Action: Dual Inhibition of PI3Koé and
CKle
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Umbralisib exerts its antineoplastic effects through the simultaneous inhibition of two distinct
kinases:

e Phosphoinositide 3-Kinase Delta (PI3Kd): The delta isoform of PI3K is predominantly
expressed in hematopoietic cells and is a critical component of the B-cell receptor (BCR)
signaling pathway.[3] Dysregulation of the PI3Kd pathway is a hallmark of many B-cell
malignancies, promoting cell proliferation, survival, and differentiation.[4] Umbralisib
selectively inhibits PI3K9, thereby disrupting downstream signaling through AKT and mTOR.

¢ Casein Kinase 1-Epsilon (CK1g): CK1e is a serine/threonine kinase that has been implicated
in the regulation of oncoprotein translation and the pathogenesis of cancer cells, including
lymphoid malignancies.[3] The inhibition of CK1e by umbralisib represents a novel
therapeutic approach, and its precise contribution to the overall efficacy and safety profile of
the drug is an area of ongoing investigation.

The dual inhibition of both PI3Kd and CK1e by umbralisib is a unique characteristic that
differentiates it from other PI3K inhibitors and may contribute to its distinct clinical profile.

Quantitative Data Summary

Table 1: In Vitro Potency of Umbralisib

Target Assay Type Potency (EC50/IC50)
PI3K& Biochemical Assay 22.2 nM (EC50)[2]
CKle Biochemical Assay 6.0 uM (EC50)[2]

Human whole blood CD19+

] ) Cell-based Assay 100-300 nM
cell proliferation

Phosphorylated AKT (Ser473)

o Cell-based Assay 10 nM - 100 pM[2]
inhibition

Table 2: Clinical Efficacy in the UNITY-NHL Trial (Phase
Iib)
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Median
. Overall ]
L Patient Complete Progression-
Indication . Response ]
Population Response (CR) Free Survival
Rate (ORR)
(PFS)
) Relapsed/refract
Marginal Zone ) )
ory, 21 prior anti-
Lymphoma ) 49.3%[5] 15.9%][5] Not Reached[5]
CD20 regimen
(MZL)
(n=69)
Relapsed/refract
) ory, =2 prior
Follicular )
systemic 45.3%[5] 5.1%[5] 10.6 months[5]
Lymphoma (FL) )
therapies
(n=117)

Table 3: Key Safety Findings from Clinical Trials (Pooled

Data)
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Adverse Event Grade =23 Adverse Frequency (Grade
Frequency
(Any Grade) Event 23)
Diarrhea 52.3%[6] Neutropenia 11.3%][6]
Nausea 41.5%]6] Diarrhea 7.3%(6]
Increased
Fatigue 31.8%[6] Aminotransferase 5.7%][6]
Levels
Increased Creatinine Common[1][7] Pneumonia 12%]8]
Neutropenia Common[1][7] Leukocytosis 14%]8]

Transaminase )
) Common[1][7] Thrombocytopenia 12%][8]
Elevation

Musculoskeletal Pain Common[1][7]

Anemia Common[1][7]

Thrombocytopenia Common[1][7]

Upper Respirator
PP p Y Common[1][7]
Tract Infection

Experimental Protocols
In Vitro Kinase Assay for PI3Kd and CK1e Inhibition

Objective: To determine the direct inhibitory activity of umbralisib on purified recombinant PI3Kd
and CKle enzymes.

Methodology:

o Reaction Setup: The assay is performed in a low-volume 384-well plate format. Each well
contains the purified recombinant kinase (PI3Kd or CK1g), a suitable substrate (e.g., PIP2 for
PI3K9, casein for CK1g), and ATP in a kinase assay buffer (e.g., 50mM HEPES, pH 7.5;
50mM NaCl; 3mM MgCI2; 0.025mg/ml BSA).[9]
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« Inhibitor Addition: Umbralisib is serially diluted in DMSO and added to the wells to achieve a
range of final concentrations. A DMSO-only control is included.

» Reaction Initiation and Incubation: The kinase reaction is initiated by the addition of ATP. The
plate is then incubated at room temperature for a defined period (e.g., 60 minutes).[10]

» Detection: The kinase activity is measured by quantifying the amount of ADP produced using
a luminescence-based assay such as the ADP-Glo™ Kinase Assay. This involves adding a
reagent to stop the kinase reaction and deplete the remaining ATP, followed by the addition
of a kinase detection reagent to convert ADP to ATP and generate a luminescent signal.[9]
[10]

o Data Analysis: The luminescent signal is measured using a plate reader. The percentage of
inhibition for each umbralisib concentration is calculated relative to the DMSO control. The
IC50 value, representing the concentration of umbralisib required to inhibit 50% of the kinase
activity, is determined by fitting the data to a dose-response curve.

Cellular Assay for Inhibition of AKT Phosphorylation

Objective: To assess the effect of umbralisib on the phosphorylation of AKT, a key downstream
effector of the PI3K signaling pathway, in a cellular context.

Methodology:

o Cell Culture and Treatment: A relevant human lymphoma or leukemia cell line is cultured to
70-80% confluency. The cells are then treated with various concentrations of umbralisib or a
vehicle control (DMSO) for a specified duration.

o Cell Lysis: After treatment, the cells are washed with ice-cold PBS and then lysed using a
lysis buffer supplemented with protease and phosphatase inhibitors to preserve the
phosphorylation state of proteins.

e Protein Quantification: The total protein concentration in each cell lysate is determined using
a standard protein assay, such as the BCA assay, to ensure equal protein loading for
subsequent analysis.

» Western Blotting:
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[e]

Equal amounts of protein from each sample are separated by size using SDS-PAGE and
then transferred to a membrane.

o The membrane is incubated with a primary antibody specific for phosphorylated AKT at
Serine 473 (p-AKT Ser473).

o A secondary antibody conjugated to an enzyme (e.g., HRP) is then used to detect the
primary antibody.

o The signal is visualized using a chemiluminescent substrate.

o The membrane is also probed with an antibody for total AKT to serve as a loading control.

» Data Analysis: The intensity of the p-AKT and total AKT bands is quantified. The ratio of p-
AKT to total AKT is calculated for each treatment condition to determine the extent of
inhibition of AKT phosphorylation by umbralisib.

UNITY-NHL Clinical Trial Protocol (Abbreviated)

Trial Identifier: NCT02793583

Objective: To evaluate the safety and efficacy of umbralisib monotherapy in patients with
previously treated non-Hodgkin lymphoma.[11]

Study Design: A multicenter, open-label, Phase Ilb study with multiple cohorts based on
lymphoma subtype.[5]

Key Eligibility Criteria:

e Adults (=18 years) with a histologically confirmed diagnosis of relapsed or refractory MZL,
FL, or other specified NHL subtypes.

» Patients with MZL must have received at least one prior therapy, including an anti-CD20-
based regimen.[11]

» Patients with FL must have received at least two prior systemic therapies, including an anti-
CD20 regimen and an alkylating agent.[12]
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o ECOG performance status of <2.

Treatment:

o Umbralisib administered orally at a dose of 800 mg once daily.[5]

o Treatment continued until disease progression or unacceptable toxicity.[5]

Primary Endpoint:

¢ Overall Response Rate (ORR) as assessed by an Independent Review Committee (IRC)
according to the revised International Working Group (IWG) criteria.[11][12]

Secondary Endpoints:

Duration of Response (DoR)

Progression-Free Survival (PFS)

Time to Response (TTR)

Safety and tolerability

Mandatory Visualizations
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PI3SK/AKT/mTOR signaling pathway and the inhibitory action of umbralisib.
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Experimental workflow for an in vitro kinase inhibition assay.
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Logical relationship of umbralisib's dual inhibition and its clinical application.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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